molecular formula C22H29N3O3 B5035969 N-(dicyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide

N-(dicyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide

Cat. No.: B5035969
M. Wt: 383.5 g/mol
InChI Key: YUSOMDYFNLVRCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a propanamide group, an oxadiazole ring, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a propanamide moiety, an oxadiazole ring, and a methoxyphenyl group. The presence of these functional groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the amide group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might contribute to its stability, and the methoxyphenyl group could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific context or experimental data, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound could include studying its synthesis, exploring its reactivity, investigating its potential uses, and assessing its safety and environmental impact .

Properties

IUPAC Name

N-(dicyclopropylmethyl)-3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-25(22(16-7-8-16)17-9-10-17)21(26)14-13-20-24-23-19(28-20)12-11-15-5-3-4-6-18(15)27-2/h3-6,16-17,22H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSOMDYFNLVRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CC1)C2CC2)C(=O)CCC3=NN=C(O3)CCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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